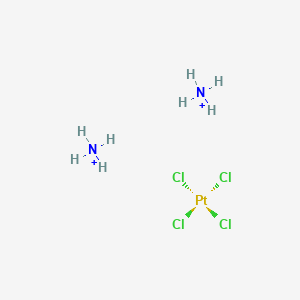

Diazanium;tetrachloroplatinum

Description

Nomenclature and Definitional Frameworks

The precise identification of chemical compounds is paramount for clear scientific communication and reproducible research. Diazanium;tetrachloroplatinum is known by several names and is cataloged under a unique identifier, ensuring its unambiguous recognition in the global scientific community.

IUPAC and Common Synonyms in Academic Discourse

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The IUPAC name for this compound is This compound(2-) . nih.gov This name precisely describes the constituent ions: two diazanium (NH₄⁺) cations and one tetrachloroplatinum(2-) anion.

In academic and commercial discourse, a variety of synonyms are used interchangeably. The most common of these is Ammonium (B1175870) tetrachloroplatinate(II) . nih.govalfa-chemistry.com Other frequently encountered names include:

Ammonium platinous chloride nih.govalfa-chemistry.com

Diammonium tetrachloroplatinate nih.gov

Platinum(II)-ammonium chloride chemicalbook.com

Ammonium chloroplatinite americanelements.com

This array of names, while potentially confusing, reflects the historical development of chemical nomenclature and the different contexts in which the compound is discussed.

Chemical Abstracts Service (CAS) Registry and Associated Identifiers

The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns a unique numerical identifier to every chemical substance. This CAS Registry Number is a definitive and internationally recognized standard. cas.orgepa.gov

For this compound, the designated CAS Registry Number is 13820-41-2 . nih.govwikipedia.org This number provides a direct and unambiguous link to a wealth of information about the compound, including its molecular formula, structure, and associated research literature. The European Community (EC) number for this substance is 237-499-1. wikipedia.orglookchem.com

| Identifier Type | Identifier |

| IUPAC Name | This compound(2-) nih.gov |

| CAS Registry Number | 13820-41-2 nih.govwikipedia.org |

| EC Number | 237-499-1 wikipedia.orglookchem.com |

Historical Context and Evolution of Research on Platinum(II) Tetrachloro Complexes

The study of platinum complexes has a rich history, dating back to the 19th century. The discovery of cisplatin (B142131) in 1845, a simple square-planar platinum(II) complex, marked a pivotal moment, although its biological significance was not realized until much later. cinz.nz Research into platinum(II) tetrachloro complexes, such as potassium tetrachloroplatinate (K₂PtCl₄), has been foundational to the development of coordination chemistry. wikipedia.org These complexes were instrumental in establishing the principles of square-planar geometry and the reactivity of platinum(II) centers.

The synthesis of various platinum(II) complexes, often starting from precursors like K₂PtCl₄, has been a continuous area of investigation. nih.govnih.gov The development of platinum(II) complexes has been driven by their potential applications, most notably in cancer therapy, which began with the serendipitous discovery of cisplatin's cytotoxic effects. cinz.nzalliedacademies.org This discovery spurred extensive research into the synthesis and reactivity of a wide array of platinum(II) compounds, including those with various amine ligands. While much of the focus has been on therapeutic applications, the fundamental chemistry of these complexes, including their synthesis, structure, and reactivity, remains a vibrant area of academic inquiry. rsc.org

Significance of this compound in Fundamental and Applied Chemistry

This compound is more than just a laboratory chemical; it is a key player in both understanding fundamental chemical principles and in developing new technologies. Its importance stems from its well-defined structure and its role as a versatile starting material.

Role as a Canonical Platinum(II) Coordination Compound

This compound serves as a classic example of a platinum(II) coordination compound. It consists of a central platinum atom in the +2 oxidation state, coordinated to four chloride ligands in a square planar arrangement, with two ammonium cations balancing the charge. nih.gov This structure is a textbook illustration of coordination chemistry principles.

The compound is often used in educational and research settings to study the properties and reactions of square-planar d⁸ metal complexes. Its synthesis, typically through the reduction of ammonium hexachloroplatinate(IV), is a common experiment in inorganic chemistry laboratories. wikipedia.org The study of its chemical properties, such as its thermal decomposition to platinum(II) chloride and ammonium chloride, provides insight into the stability and reactivity of such complexes. wikipedia.org

Precursor Status in Synthetic Pathways of Advanced Materials

One of the most significant roles of this compound is as a precursor in the synthesis of a variety of advanced materials. guidechem.com Its utility in this area is broad, encompassing the creation of catalysts, nanomaterials, and specialized chemical compounds.

The compound is a valuable starting material for the synthesis of other platinum-containing compounds. guidechem.com For instance, it can be used to prepare platinum-based catalysts. wikipedia.org Research has shown that branched platinum nanostructures derived from this compound exhibit enhanced activity in electrocatalysis. Diazonium salt coupling reactions, a broader class of reactions, have found applications in modifying surfaces to impart specific properties and in synthesizing nanomaterials for electronics and energy storage. numberanalytics.comnumberanalytics.com Furthermore, the synthesis of drug delivery platforms based on graphene has been achieved through functionalization with diazonium salt derivatives. researchgate.net

The use of this compound and related diazonium salts in the synthesis of complex aromatic compounds highlights their versatility as intermediates in organic synthesis. numberanalytics.com This adaptability makes them valuable in the creation of fine chemicals and materials with tailored properties. numberanalytics.com

Structure

2D Structure

Properties

Molecular Formula |

Cl4H8N2Pt+2 |

|---|---|

Molecular Weight |

373.0 g/mol |

IUPAC Name |

diazanium;tetrachloroplatinum |

InChI |

InChI=1S/4ClH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+4/p-2 |

InChI Key |

RBHOYUZKIANPPG-UHFFFAOYSA-L |

Canonical SMILES |

[NH4+].[NH4+].Cl[Pt](Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Diazanium;tetrachloroplatinum

Conventional Synthetic Routes

The synthesis of diazanium;tetrachloroplatinum generally follows a multi-step process that begins with elemental platinum and proceeds through a platinum(IV) intermediate.

A primary and well-established route to this compound involves the chemical reduction of a hexachloroplatinate(IV) salt. This process starts with the dissolution of platinum metal.

The initial step in synthesizing platinum compounds from the elemental state is the dissolution of platinum metal. This is typically achieved by digestion in aqua regia, a freshly prepared mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl), usually in a 1:3 molar ratio. google.comsciencemadness.org The strong oxidizing power of aqua regia converts the inert platinum metal (Pt⁰) into the stable hexachloroplatinic acid (H₂[PtCl₆]), a platinum(IV) species. google.comchemeurope.com The reaction can be heated to facilitate the complete dissolution of the metal. google.com Repeated additions of hydrochloric acid and heating may be necessary to remove residual nitrogen oxides. google.com

Reaction for Dissolution of Platinum in Aqua Regia

| Reactants | Products |

|---|

Once the platinum is dissolved and in the form of hexachloroplatinic acid, the next step is to precipitate a hexachloroplatinate(IV) salt. For the synthesis of this compound, this intermediate is ammonium (B1175870) hexachloroplatinate(IV), (NH₄)₂[PtCl₆]. This is accomplished by adding an ammonium salt, such as ammonium chloride (NH₄Cl), to the aqueous solution of hexachloroplatinic acid. google.comchemeurope.com Ammonium hexachloroplatinate(IV) has very low solubility, particularly in the presence of excess ammonium chloride, and precipitates as a fine yellow crystalline solid. chemeurope.comwikipedia.org This precipitation step is so effective that it is used commercially for the isolation of platinum from ores and recycled materials. chemeurope.comwikipedia.org The precipitate is then filtered and can be dried. guidechem.com

Precipitation of Ammonium Hexachloroplatinate(IV)

| Reactants | Products |

|---|

The crucial step in forming this compound is the reduction of the platinum(IV) center in ammonium hexachloroplatinate(IV) to the platinum(II) oxidation state. This must be done under controlled conditions to prevent further reduction to metallic platinum. ic.ac.uk

Several reducing agents can be employed for this purpose.

Ammonium Oxalate (B1200264): The reduction of (NH₄)₂[PtCl₆] with ammonium oxalate is a documented method. The reaction yields this compound, ammonium chloride, and carbon dioxide. wikipedia.org

Hydrazine (B178648) Dihydrochloride (B599025) (N₂H₄·2HCl): This is another common reducing agent. ic.ac.uk An aqueous suspension of potassium hexachloroplatinate(IV) can be treated with hydrazine dihydrochloride at a moderately elevated temperature (50-65°C) to yield a solution of potassium tetrachloroplatinate(II). ic.ac.uk A similar principle applies to the ammonium salt, where careful control of stoichiometry is essential to avoid the formation of hydrazine complexes or over-reduction. ic.ac.uk

Reduction of Ammonium Hexachloroplatinate(IV)

| Reactant | Reducing Agent | Product |

|---|

Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is a fundamental starting material for the synthesis of a wide array of platinum(II) complexes, including those with amine ligands. sigmaaldrich.comwikipedia.org It is a ruby-red solid prepared by the reduction of potassium hexachloroplatinate(IV). sigmaaldrich.comwikipedia.org

While this compound is an ammonium salt, the synthesis of related and highly significant amine complexes, such as the anticancer drug cisplatin (B142131) (cis-[Pt(NH₃)₂Cl₂]), originates from K₂[PtCl₄]. wikipedia.orgwikipedia.org The synthesis of cisplatin involves the reaction of an aqueous solution of K₂[PtCl₄] with ammonia (B1221849) (NH₃). wikipedia.org The reaction proceeds through the substitution of the chloride ligands by ammonia. The stereochemistry of the final product is governed by the trans effect, which dictates that the chloride ligand has a stronger trans-directing influence than ammonia, leading to the formation of the cis isomer. williams.edu

The general reaction scheme for forming platinum(II) amine complexes from K₂[PtCl₄] can be represented as: [PtCl₄]²⁻ + n(Amine) → [PtCl₄₋ₙ(Amine)ₙ]⁽²⁻ⁿ⁾⁺ + nCl⁻

Many different amine ligands can be used to create a variety of complexes for applications ranging from catalysis to medicinal chemistry. scientific.netplos.orgnih.govmcgill.ca

Reduction of Hexachloroplatinate(IV) Precursors

Advanced Purification and Isolation Techniques

The purity of platinum complexes is critical, especially for their application in areas like catalysis and medicine. google.com Several techniques are employed to purify and isolate this compound and related compounds.

Recrystallization: This is a common and effective method for purifying solid compounds. Crude this compound can be purified by recrystallization from a saturated hydrochloric acid solution. google.com For other platinum complexes like cisplatin, recrystallization from hot water containing dilute HCl or from amide solvents like N,N-dimethylacetamide (DMA) is effective. nih.gov

Washing: After filtration, the isolated product is typically washed with appropriate solvents to remove soluble impurities. For this compound, washing with cold hydrochloric acid and then with a solvent like ethanol (B145695) is common. guidechem.com

Chromatographic Methods: While less common for simple salts, techniques like ion-exchange chromatography can be used to separate different ionic platinum species in solution, which is a key step in the broader purification of platinum group metals from complex mixtures. researchgate.net

Modern Analytical Verification: The purity of the final product is confirmed using a suite of analytical techniques. These include X-ray diffraction (XRD) to confirm the crystalline structure and elemental analysis or inductively coupled plasma mass spectrometry (ICP-MS) to verify the stoichiometric composition. pepperdine.edu

Recrystallization Protocols from Acidic Aqueous Solutions

The purification of platinum complexes is critical to ensure the desired reactivity and properties for subsequent applications. For crude this compound, also known as ammonium tetrachloroplatinate(II), a highly effective method of purification is recrystallization from an acidic aqueous solution. Research indicates that recrystallizing the crude product from a saturated hydrochloric acid solution can significantly enhance its purity to greater than 98%.

This process is crucial for removing residual impurities that may be present from the initial synthesis. The use of hydrochloric acid is particularly important as it prevents the aquation of the tetrachloroplatinate(II) anion, where water molecules might otherwise displace the chloride ligands. This phenomenon is a common consideration in the purification of related platinum-chloro complexes, such as cis-diamminedichloroplatinum(II), which are also frequently recrystallized from dilute hydrochloric acid (e.g., 0.1 M HCl) to suppress the formation of aquo or hydroxo complexes. msu.edu The acidic medium ensures the integrity of the [PtCl₄]²⁻ anion during the purification process.

Verification of Purity via Elemental Analysis and Spectroscopic Methods

Confirming the purity and structural integrity of this compound is achieved through a combination of elemental analysis and various spectroscopic techniques. These methods provide both qualitative and quantitative data on the compound's composition and structure.

Elemental Analysis: This technique is fundamental for verifying the empirical formula of the synthesized compound. For this compound ((NH₄)₂[PtCl₄]), elemental analysis confirms the expected mass percentages of nitrogen and hydrogen. The platinum content, a key indicator of purity, is often determined using methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which can precisely quantify the metal concentration. The compound should contain approximately 51.0% platinum by weight.

Spectroscopic Methods: A suite of spectroscopic techniques is employed to elucidate the structure and confirm the identity of the complex.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic vibrational modes of the constituent ions. For (NH₄)₂[PtCl₄], distinct peaks confirm the presence of both the ammonium cation and the tetrachloroplatinate anion. Key vibrational modes are detailed in the table below.

UV-Visible (UV-Vis) Spectroscopy: The [PtCl₄]²⁻ anion has characteristic d-d electronic transitions that can be observed in the UV-Vis spectrum, providing further confirmation of its presence.

X-Ray Diffraction (XRD): For crystalline solids, XRD is the definitive method for determining the crystal structure. The diffraction pattern of a purified sample of this compound can be compared to reference patterns to confirm its identity and crystallinity.

| Technique | Observation | Significance | Reference |

|---|---|---|---|

| Infrared (IR) Spectroscopy | ~3163 cm⁻¹ ~1401 cm⁻¹ ~325 cm⁻¹ | NH₄⁺ symmetric stretching In-plane NH₄⁺ bending Pt-Cl symmetric stretching | |

| UV-Vis Spectroscopy | Characteristic absorption bands | Confirms presence of [PtCl₄]²⁻ ion via d-d transitions | |

| X-Ray Diffraction (XRD) | Pattern matches reference JCPDS 00-042-0563 | Confirms crystalline structure and phase purity |

Synthesis of Geometric Isomers and Related Platinum(II) Complexes

This compound and its potassium salt analog, potassium tetrachloroplatinate(II) (K₂[PtCl₄]), are primary starting materials for synthesizing other platinum(II) complexes, notably the geometric isomers cis- and trans-diamminedichloroplatinum(II). The selective synthesis of each isomer is a classic example of controlling reaction outcomes through the trans effect, which describes the ability of a ligand to direct substitution to the position trans to itself.

Preparation of cis-Diamminedichloroplatinum(II) Analogs

The synthesis of cis-diamminedichloroplatinum(II), a landmark anticancer drug, from a tetrachloroplatinate(II) salt requires a strategy that avoids the formation of the trans isomer and the highly insoluble Magnus's green salt ([Pt(NH₃)₄][PtCl₄]). nih.govwikipedia.org A widely adopted and reliable method is that developed by Dhara, which leverages the strong trans-directing effect of iodide. nih.gov

The key steps are as follows:

Iodide Substitution: The starting tetrachloroplatinate(II) salt is treated with an excess of potassium iodide (KI). The chloride ligands are replaced by iodide ligands, which have a stronger trans effect, to form the tetraiodoplatinate(II) anion, [PtI₄]²⁻. msu.edunih.gov

Ammonia Reaction: Aqueous ammonia is then added to the solution of [PtI₄]²⁻. The first two iodide ligands are substituted by ammonia molecules. Due to the strong trans effect of the remaining iodide ligands, the incoming ammonia molecules are directed to positions cis to each other, leading to the precipitation of yellow cis-diamminediiodoplatinum(II), cis-[Pt(NH₃)₂I₂]. msu.edunih.gov

Conversion to the Dichloro Complex: The purified cis-[Pt(NH₃)₂I₂] intermediate is then reacted with a silver salt, such as silver nitrate (B79036) (AgNO₃), to precipitate silver iodide (AgI) and form the soluble diaqua complex, cis-[Pt(NH₃)₂[H₂O)₂]²⁺.

Final Precipitation: Finally, the addition of a chloride salt (e.g., KCl or NaCl) to the solution of the diaqua complex results in the precipitation of pure, bright yellow cis-diamminedichloroplatinum(II). msu.edu

Preparation of trans-Diamminedichloroplatinum(II) Analogs

The synthesis of the trans isomer follows a different pathway that also relies on the principles of the trans effect. In this case, the order of ligand introduction is reversed. nih.govbas.bg

The typical synthetic procedure is:

Formation of the Tetraammine Complex: The tetrachloroplatinate(II) salt is treated with a large excess of aqueous ammonia. This condition ensures that all four chloride ligands are replaced by ammonia, forming the stable and soluble tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺. nih.govbas.bg

Chloride Substitution: Hydrochloric acid (HCl) is then added to the solution containing the [Pt(NH₃)₄]²⁺ complex. The first substitution replaces one ammonia ligand with a chloride ion, forming [Pt(NH₃)₃Cl]⁺.

Trans-directing Substitution: The chloride ligand has a stronger trans effect than the ammonia ligands. Therefore, it directs the next substitution to the position trans to itself. As more HCl is added and the solution is concentrated, a second ammonia ligand is replaced by chloride, leading to the precipitation of light yellow trans-diamminedichloroplatinum(II). nih.govbas.bg

| Parameter | cis-Isomer Synthesis | trans-Isomer Synthesis |

|---|---|---|

| Starting Pt(II) Complex | [PtCl₄]²⁻ | [PtCl₄]²⁻ |

| Key Intermediate | [PtI₄]²⁻ then cis-[Pt(NH₃)₂I₂] | [Pt(NH₃)₄]²⁺ |

| Key Reagents | 1. KI 2. NH₃ 3. AgNO₃ 4. KCl/NaCl | 1. Excess NH₃ 2. HCl |

| Governing Principle | Strong trans effect of I⁻ directs NH₃ to cis positions. | Strong trans effect of Cl⁻ directs incoming Cl⁻ to trans position. |

| Final Product | Bright yellow cis-[Pt(NH₃)₂Cl₂] | Light yellow trans-[Pt(NH₃)₂Cl₂] |

Coordination Chemistry and Structural Elucidation of the Tetrachloroplatinate Ii Anion

Electronic Configuration and Coordination Geometry of Pt(II)

The tetrachloroplatinate(II) anion features a central platinum atom surrounded by four chloride ligands. askfilo.com The electronic structure and the spatial arrangement of these ligands are fundamental to understanding its chemical behavior.

In the [PtCl₄]²⁻ complex, the platinum metal center exhibits a +2 oxidation state. testbook.comprepp.in A neutral platinum atom has an electron configuration of [Xe] 4f¹⁴5d⁹6s¹, and upon losing two electrons to form the Pt²⁺ ion, its configuration becomes [Xe] 4f¹⁴5d⁸. testbook.com This d⁸ electron count is a critical factor in determining the geometry of the complex.

For transition metal complexes with a coordination number of four, the two most common geometries are tetrahedral and square planar. prepp.in Pt(II), as a second-row transition metal with a d⁸ configuration, strongly favors a square planar geometry. askfilo.comlibretexts.org In this arrangement, the central platinum ion is at the center of a square, with the four chloride ligands positioned at the corners. askfilo.com This geometry minimizes repulsion between the ligands' lone pairs of electrons by arranging them at 90° angles to each other in a single plane. askfilo.com The preference for this structure, particularly for d⁸ ions of heavier transition metals like Pd(II) and Pt(II), is explained by the significant crystal field stabilization energy gained in a square planar arrangement compared to a tetrahedral one. prepp.inwikipedia.org

| Property | Description |

| Central Metal Ion | Platinum (Pt) |

| Oxidation State | +2 |

| Electron Configuration | [Xe] 4f¹⁴5d⁸ (d⁸ system) |

| Coordination Number | 4 |

| Geometry | Square Planar |

| Hybridization | dsp² |

This interactive table summarizes the key features of the Pt(II) center in the tetrachloroplatinate(II) anion.

The preference for a square planar geometry can be rationalized using advanced bonding theories.

Ligand Field Theory (LFT) provides a clear picture based on the splitting of the metal's d-orbitals. A square planar field can be visualized as evolving from an octahedral field where the two axial ligands are removed. This removal significantly lowers the energy of the d-orbitals with a z-component (d_z², d_xz, d_yz), as the repulsion from ligands along the z-axis is eliminated. wikipedia.org The d_x²-y² orbital, which points directly at the four ligands in the xy-plane, becomes the highest in energy. The eight d-electrons of the Pt²⁺ ion fill the lower energy orbitals (d_xz, d_yz, d_z², d_xy), leaving the high-energy d_x²-y² orbital empty. This electronic arrangement results in a substantial ligand field stabilization energy, making the square planar configuration highly favorable. testbook.com For Pt(II), the large crystal field splitting energy ensures that even with weaker field ligands like chloride, the electrons are paired in the lower energy orbitals. prepp.inyoutube.com

Molecular Orbital (MO) Theory offers a more comprehensive model by considering the covalent nature of the platinum-chloride bonds. The MO diagram for [PtCl₄]²⁻ is constructed from the valence orbitals of the platinum (5d, 6s, 6p) and symmetry-adapted linear combinations of the chloride ligand orbitals. youtube.comyoutube.com The interaction results in the formation of bonding, non-bonding, and antibonding molecular orbitals. The eight electrons from the four chloride ligands fill the bonding MOs. youtube.com The eight d-electrons from the Pt²⁺ ion then occupy the three non-bonding and one of the lower-lying antibonding MOs. youtube.com This model successfully accounts for the stability and diamagnetic nature of the complex, as all electrons are paired. youtube.com

Ligand Substitution Reactions and Kinetics

A defining characteristic of the tetrachloroplatinate(II) complex is its susceptibility to ligand substitution reactions, where the chloride ligands are replaced by other donor molecules. wikipedia.org These reactions are central to the synthesis of a vast array of platinum compounds.

The chloride ligands in [PtCl₄]²⁻ can be displaced by a wide variety of incoming ligands (nucleophiles). These include neutral molecules like ammonia (B1221849) (NH₃), triphenylphosphine (B44618) (PPh₃), and water (H₂O), as well as anionic ligands such as bromide (Br⁻), iodide (I⁻), thiocyanate (B1210189) (SCN⁻), and nitrite (B80452) (NO₂⁻). wikipedia.orglibretexts.orgatlas.org

The synthesis of the landmark anticancer drug, cisplatin (B142131) (cis-diamminedichloroplatinate(II)), famously begins with the substitution of chloride ligands on [PtCl₄]²⁻ by ammonia. wikipedia.orgmsu.edu The stepwise replacement of ligands allows for the controlled synthesis of specific isomers. The rate and outcome of these substitution reactions are heavily influenced by the trans effect, which is the ability of a coordinated ligand to direct the substitution of the ligand positioned trans to it. libretexts.org Ligands with a strong trans effect accelerate the rate of substitution at the opposite position.

The Trans Effect Series (abbreviated) CN⁻ ~ CO > PR₃ > H⁻ > NO₂⁻ > I⁻ > SCN⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O > F⁻ (Ligands are ordered from strongest to weakest trans-directing effect) libretexts.org

For example, in the reaction of [PtCl₄]²⁻ with ammonia, the first NH₃ adds to any position. However, for the second substitution, the position of the incoming NH₃ is directed by the trans effect of the ligands already present. Since Cl⁻ has a greater trans effect than NH₃, starting with [Pt(NH₃)₄]²⁺ and reacting it with Cl⁻ will preferentially yield the trans isomer, trans-diamminedichloroplatinate(II). ic.ac.uk

Ligand substitution reactions in square planar d⁸ complexes like [PtCl₄]²⁻ predominantly proceed via an associative mechanism . libretexts.orgslideshare.netlibretexts.org This pathway is characterized by the initial formation of a bond between the incoming ligand (Y) and the metal center, leading to a higher-coordinate intermediate before the leaving group (X) departs. libretexts.org

The mechanism involves two main steps:

Association: The incoming ligand Y attacks the square planar complex to form a five-coordinate intermediate, which typically adopts a trigonal bipyramidal or square pyramidal geometry. libretexts.orgshef.ac.uk

Dissociation: The leaving group, a chloride ion, detaches from this intermediate to yield the final four-coordinate product. libretexts.org

The kinetics of these reactions often follow a two-term rate law: Rate = (k₁ + k₂[Y])[Complex] researchgate.net

This rate law reflects two parallel mechanistic pathways:

The Solvent-Assisted Pathway (k₁): The solvent (often water) acts as the initial nucleophile, displacing a chloride ligand to form an aquated intermediate, [PtCl₃(H₂O)]⁻. This intermediate then reacts rapidly with the incoming ligand Y. shef.ac.ukresearchgate.netlibretexts.org This pathway's rate is independent of the concentration of Y.

The Direct Displacement Pathway (k₂): The incoming ligand Y directly attacks the platinum complex to form the five-coordinate intermediate without prior solvent coordination. slideshare.net The rate of this pathway is dependent on the concentration of Y.

These reactions generally proceed with retention of stereochemistry; a cis reactant will yield a cis product, and a trans reactant will form a trans product. libretexts.org

Formation of Novel Coordination Compounds

The reactivity of the tetrachloroplatinate(II) anion serves as a gateway to an extensive range of novel coordination compounds with diverse structures and applications. By carefully selecting the entering ligands and controlling reaction conditions, chemists can synthesize complexes with tailored properties.

A historically significant example is the reaction of [PtCl₄]²⁻ with its cation counterpart, [Pt(NH₃)₄]²⁺, which results in the precipitation of a vibrant green solid known as Magnus's green salt , [Pt(NH₃)₄][PtCl₄]. wikipedia.orgmsu.edu This material was one of the first coordination polymers discovered and consists of alternating square planar cationic and anionic platinum complexes stacked in a linear chain. wikipedia.org

More complex structures can be formed using multidentate ligands, which can bind to the platinum center through multiple donor atoms. For instance, diethylenetriamine (B155796) (a tridentate ligand) reacts with [PtCl₄]²⁻ to displace three chloride ions, forming [Pt(dien)Cl]⁺. acs.org The kinetics of such reactions indicate that the rate-determining step is the formation of the very first platinum-nitrogen bond. acs.org

The versatility of [PtCl₄]²⁻ as a precursor is further demonstrated in the synthesis of:

Organometallic complexes: Reaction with triphenylphosphine yields cis-bis(triphenylphosphine)platinum(II) chloride, a precursor for many catalysts. wikipedia.org

Anticancer agents: Beyond cisplatin, novel platinum(II) complexes with ligands like alkylpyrazoles have been synthesized from K₂[PtCl₄] to explore new modes of anticancer action. nih.gov

Nitrite complexes: Homoleptic square-planar complexes such as [Pt(NO₂)₄]²⁻ can be formed, which are of interest in understanding metal-ligand interactions in biological nitrogen cycles. wikipedia.org

The strategic, stepwise displacement of chloride ligands from the tetrachloroplatinate(II) anion, guided by principles like the trans effect, remains a fundamental and powerful tool for the rational design and synthesis of new platinum coordination compounds. chegg.com

Complexation with Nitrogen-Donor Ligands (e.g., Benzimidazole (B57391), Dipyridylamine)

Nitrogen-donor ligands are a major class of compounds that readily form stable complexes with the tetrachloroplatinate(II) anion. msu.edunih.govhaz-map.com The resulting complexes have been extensively studied for their diverse applications.

Benzimidazole: Benzimidazole and its derivatives are significant ligands in coordination chemistry. They can coordinate to the platinum center, leading to the formation of novel compounds. For instance, 2-substituted benzimidazole ligands react with potassium tetrachloroplatinate(II) (K₂[PtCl₄]) to synthesize compounds like 2-isopropylbenzimidazole tetrachloroplatinate(II). sigmaaldrich.comic.ac.ukrdd.edu.iq In these salt-like structures, the final product consists of a square planar tetrachloroplatinate(II) anion that is linked to the 2-substituted benzimidazoles through hydrogen bonds. sigmaaldrich.com Spectroscopic and analytical techniques such as HRMS, IR, and ¹H-NMR are used to characterize these compounds, often indicating a 1:2 platinum-to-ligand stoichiometry. sigmaaldrich.comic.ac.uk

Dipyridylamine: Dipyridylamine (dpa) is another nitrogen-donor ligand that forms well-defined complexes with platinum(II). The reaction of K₂[PtCl₄] with dipyridylamine can lead to the synthesis of dichloro(2,2'-dipyridylamine)platinum(II), [Pt(dpa)Cl₂]. google.comdergipark.org.tr In this complex, the dipyridylamine acts as a bidentate ligand, coordinating to the platinum center through two nitrogen atoms. X-ray diffraction studies of related structures reveal that intermolecular hydrogen bonds can play a significant role in their supramolecular assembly. dergipark.org.tr

| Ligand | Resulting Complex Type | Key Findings |

| Benzimidazole Derivatives | Salt with [PtCl₄]²⁻ anion | Formation of hydrogen bonds between the ligand and anion; typically a 1:2 Pt:ligand stoichiometry. sigmaaldrich.com |

| Dipyridylamine | Neutral complex [Pt(dpa)Cl₂] | Dipyridylamine acts as a bidentate N,N-donor ligand. google.comdergipark.org.tr |

Interactions with Sulfur- and Selenium-Donor Ligands

The tetrachloroplatinate(II) anion also reacts with soft donor ligands containing sulfur or selenium, reflecting the soft acid nature of the Pt(II) center.

Sulfur-Donor Ligands: Sulfur-containing ligands, such as thioethers and thioureas, readily displace chloride ions from the [PtCl₄]²⁻ complex. smolecule.com According to the Hard and Soft Acids and Bases (HSAB) theory, the soft sulfur atom forms a strong bond with the soft Pt(II) metal center. researchgate.net The coordination chemistry of Pt(II) with mixed nitrogen-sulfur donor ligands has also been explored, yielding complexes with potential cytostatic properties. The study of these interactions is also relevant for understanding the mechanism of action of platinum-based drugs, as they can react with sulfur-containing biomolecules like glutathione.

Selenium-Donor Ligands: The interaction between platinum(II) and selenium-donor ligands has garnered interest for developing novel compounds. Selenium, being a soft donor atom, forms stable coordination compounds with platinum(II). Research into Pt(II) complexes with selenoethers and selenones has shown that these compounds can exhibit significant antitumor properties. The mechanism of action is often linked to the generation of reactive oxygen species (ROS) and the induction of apoptosis.

| Donor Atom | Ligand Class | Significance of Interaction |

| Sulfur | Thioethers, Thioureas | Forms stable complexes due to soft-soft (HSAB) interactions; relevant to biological interactions. smolecule.com |

| Selenium | Selenoethers, Selenones | Forms stable Pt-Se bonds; complexes show potential as antitumor agents. |

Coordination with Diazonium Salts and Related Ligands

The term "Diazanium" refers to the hydrazinium (B103819) cation, N₂H₅⁺. Its interaction with tetrachloroplatinate(II) is primarily observed in the context of synthesis reactions. Hydrazine (B178648) dihydrochloride (B599025) (N₂H₆Cl₂), which contains the hydrazinium cation, is commonly used as a reducing agent to prepare potassium tetrachloroplatinate(II) (K₂[PtCl₄]) from potassium hexachloroplatinate(IV) (K₂[PtCl₆]).

During this redox reaction, the Pt(IV) is reduced to Pt(II). However, if an excess of the hydrazine salt is used, it can lead to the formation of undesired hydrazine-platinum complexes, where hydrazine coordinates directly to the platinum center. This indicates a direct reaction is possible between the hydrazinium species (or its deprotonated form, hydrazine) and the platinum complex. The reaction is carefully controlled to favor the formation of K₂[PtCl₄] and avoid the production of these coordination byproducts. Further reduction to platinum metal can also occur if conditions are not properly managed.

Isomerism and Stereochemical Considerations in Platinum(II) Complexes

Platinum(II) complexes, particularly those derived from the tetrachloroplatinate(II) anion, are prototypically square planar. This geometry gives rise to specific types of isomerism, most notably geometrical isomerism.

For a square planar complex with the general formula PtA₂X₂, where A and X are different monodentate ligands, two geometrical isomers are possible: cis and trans.

cis-isomer: The two identical ligands (e.g., the 'A' ligands) are adjacent to each other, at a 90° angle.

trans-isomer: The two identical ligands are opposite each other, at a 180° angle.

The existence of these distinct isomers was fundamental in Alfred Werner's development of coordination theory and provided conclusive evidence for the square planar geometry of Pt(II) complexes. The differential properties of these isomers are profound; for example, cis-diamminedichloroplatinum(II) (cisplatin) is a potent anticancer drug, while the trans isomer is largely inactive. sigmaaldrich.com

The synthesis of a specific isomer is often directed by the trans effect, which describes the ability of a coordinated ligand to influence the rate of substitution of the ligand trans to it. A ligand with a strong trans effect will labilize the ligand opposite to it, directing the incoming ligand to that position. This principle is a cornerstone of synthetic inorganic chemistry for controlling the stereochemistry of square planar complexes. Substitution reactions in these complexes generally proceed through an associative mechanism, often involving a five-coordinate trigonal bipyramidal intermediate, which results in the retention of the original stereochemistry (cis reactants yield cis products, and trans reactants yield trans products).

Advanced Spectroscopic Characterization Techniques Applied to Diazanium;tetrachloroplatinum

Vibrational Spectroscopy Studies

Vibrational spectroscopy is instrumental in elucidating the molecular structure of diazanium;tetrachloroplatinum by probing the vibrational modes of its constituent ions: the diazanium (N₂H₅⁺) cation and the tetrachloroplatinate(II) ([PtCl₄]²⁻) anion.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The resulting spectrum provides a unique fingerprint, allowing for the identification of specific functional groups and bonds. In this compound, the IR spectrum is a composite of the absorption bands from both the diazanium cation and the tetrachloroplatinate anion.

The diazanium cation, the protonated form of hydrazine (B178648), exhibits several characteristic vibrational modes. These include N-H stretching vibrations, which typically appear as a broad and complex set of bands in the high-frequency region of the spectrum (3000-3400 cm⁻¹), indicative of strong hydrogen bonding. NH₂ bending (scissoring) modes are expected around 1600 cm⁻¹, while NH₂ wagging and twisting modes appear at lower frequencies. The N-N stretching vibration is also a key diagnostic peak, typically observed in the 950-1000 cm⁻¹ range. rsc.org

The tetrachloroplatinate(II) anion has a square planar geometry (D₄h symmetry). Its vibrations involving the platinum-chlorine bonds are found in the far-infrared region. The key IR-active modes for the [PtCl₄]²⁻ anion are the Eᵤ symmetry Pt-Cl stretching and Cl-Pt-Cl bending modes. The asymmetric Pt-Cl stretch is a strong absorption typically observed around 315-330 cm⁻¹.

Table 1: Characteristic Infrared (IR) Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort the data.

| Vibrational Mode | Functional Group/Bond | Typical Wavenumber (cm⁻¹) | Ion |

|---|---|---|---|

| N-H Stretching | N-H | 3000 - 3400 | Diazanium (N₂H₅⁺) |

| NH₂ Bending (Scissoring) | NH₂ | ~1600 | Diazanium (N₂H₅⁺) |

| N-N Stretching | N-N | 950 - 1000 | Diazanium (N₂H₅⁺) |

| Asymmetric Pt-Cl Stretching (Eᵤ) | Pt-Cl | 315 - 330 | Tetrachloroplatinate |

| Cl-Pt-Cl Bending (Eᵤ) | Cl-Pt-Cl | < 200 | Tetrachloroplatinate |

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. According to the rule of mutual exclusion for centrosymmetric molecules (like the D₄h [PtCl₄]²⁻ anion), vibrations that are Raman active are IR inactive, and vice versa.

The Raman spectrum of this compound is also dominated by features from both the cation and the anion. The diazanium cation's vibrational modes, being both IR and Raman active, will also appear in the Raman spectrum, though with different relative intensities. rsc.orgirdg.org

The most significant contribution from the anion in the Raman spectrum is the intense, polarized band corresponding to the symmetric Pt-Cl stretching mode (A₁g symmetry). spectroscopyonline.com This mode is characteristic of the square planar [PtCl₄]²⁻ unit and is typically found around 335 cm⁻¹. Other Raman-active modes for the anion include the B₁g (in-plane stretch) and B₂g (in-plane bend) modes, which occur at lower frequencies. The observation of these specific modes confirms the square planar geometry of the anion in the compound.

Table 2: Key Raman Shifts for this compound This table is interactive. Click on the headers to sort the data.

| Vibrational Mode | Symmetry (for [PtCl₄]²⁻) | Typical Raman Shift (cm⁻¹) | Ion |

|---|---|---|---|

| N-H Stretching | - | 3000 - 3400 | Diazanium (N₂H₅⁺) |

| Symmetric Pt-Cl Stretching | A₁g | ~335 | Tetrachloroplatinate |

| In-plane Pt-Cl Stretching | B₁g | ~300-310 | Tetrachloroplatinate |

| In-plane Cl-Pt-Cl Bending | B₂g | ~160-170 | Tetrachloroplatinate |

Resonance Raman (RR) spectroscopy is a variation where the incident laser wavelength is chosen to coincide with an electronic absorption band of the sample. This can lead to a selective enhancement of the vibrational modes associated with the chromophore by several orders of magnitude. For this compound, RR studies could selectively enhance the Pt-Cl vibrations by exciting into the d-d electronic transitions of the platinum complex, providing more detailed information about the electronic structure and bonding within the [PtCl₄]²⁻ anion.

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that provides enormous enhancement of Raman signals (by factors of 10⁶ or more) for molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. While platinum itself is generally not a strong SERS-active substrate, SERS can be used to study the interaction of this compound with such surfaces. By adsorbing the complex onto a SERS-active substrate, it would be possible to obtain high-sensitivity spectra, which could reveal information about the orientation of the adsorbed species and the nature of the molecule-surface interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure in solution by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum is used to characterize the diazanium (N₂H₅⁺) cation. The cation contains two types of protons: those on the -NH₂ group and those on the -NH₃⁺ group. In solution, rapid proton exchange often leads to the observation of a single, broad singlet for all five protons. The chemical shift of this peak is dependent on the solvent and concentration. For example, in the related compound hydrazinium (B103819) azide, a singlet for the N₂H₅⁺ cation is observed at δ = 6.97 ppm in DMSO-d₆. irdg.org

Carbon-13 (¹³C) NMR spectroscopy is a standard technique for characterizing the carbon skeleton of organic molecules. However, this technique is not applicable for the characterization of the this compound compound, as the diazanium cation (N₂H₅⁺) is inorganic and contains no carbon atoms.

Table 3: ¹H NMR Data for the Diazanium Cation This table is interactive. Click on the headers to sort the data.

| Nucleus | Cation | Typical Chemical Shift (δ, ppm) | Multiplicity | Note |

|---|---|---|---|---|

| ¹H | Diazanium (N₂H₅⁺) | ~7.0 (solvent dependent) | Singlet | Broad due to proton exchange and coupling to ¹⁴N |

Platinum has one NMR-active isotope, ¹⁹⁵Pt, which has a spin of I = 1/2 and a natural abundance of approximately 33.8%. wikipedia.org ¹⁹⁵Pt NMR is exceptionally sensitive to the electronic environment and coordination geometry of the platinum center, with chemical shifts spanning a very wide range of over 13,000 ppm. wikipedia.org This makes it an excellent tool for directly probing the platinum atom in this compound.

The spectrum provides a direct signature of the [PtCl₄]²⁻ anion. For this square planar Pt(II) complex, the ¹⁹⁵Pt NMR spectrum exhibits a characteristic chemical shift. The established chemical shift for the [PtCl₄]²⁻ anion (measured using K₂[PtCl₄] as a standard) is approximately -1620 ppm relative to the reference compound Na₂[PtCl₆]. huji.ac.ilresearchgate.net The sharpness and position of this resonance confirm the +2 oxidation state and the four-coordinate, chloro-ligated environment of the platinum center.

Table 4: ¹⁹⁵Pt NMR Data for the Tetrachloroplatinate(II) Anion This table is interactive. Click on the headers to sort the data.

| Nucleus | Anion | Typical Chemical Shift (δ, ppm) | Reference Standard |

|---|---|---|---|

| ¹⁹⁵Pt | Tetrachloroplatinate ([PtCl₄]²⁻) | ~ -1620 | Na₂[PtCl₆] |

Application of Other Nuclei NMR (e.g., ¹⁴N, ¹⁹F, ⁷⁷Se) for Ligand and Electronic Structure Probes

While proton (¹H) and platinum-195 (B83798) (¹⁹⁵Pt) NMR are primary tools, the study of other NMR-active nuclei, particularly nitrogen-14 (¹⁴N) and nitrogen-15 (B135050) (¹⁵N), offers direct insight into the diazanium cation. The diazanium ion is the protonated form of hydrazine, and its nitrogen atoms can be probed to understand the N-N bond environment and the effects of coordination and protonation.

Nitrogen has two NMR-active isotopes: ¹⁴N (spin I=1, 99.6% natural abundance) and ¹⁵N (spin I=1/2, 0.4% natural abundance). Although ¹⁴N is highly abundant, its quadrupolar nature (I > 1/2) often leads to very broad signals, making it less suitable for high-resolution analysis. In contrast, ¹⁵N, with a spin of 1/2, yields sharp lines, providing more precise chemical shift and coupling information, though its low natural abundance often necessitates isotopic enrichment or more sensitive detection methods like Heteronuclear Single Quantum Coherence (HSQC).

For the diazanium cation ([H₂N-NH₃]⁺), two distinct nitrogen environments would be expected, leading to two separate signals in the ¹⁵N NMR spectrum. The chemical shifts of these nuclei are sensitive to the electronic environment. Coordination to a metal or protonation typically results in a significant downfield shift (an increase in ppm value) compared to the free ligand. Based on data for hydrazine and its derivatives, the nitrogen signals for the diazanium cation can be predicted to fall within a specific range.

Table 1: Representative Nitrogen NMR Data

| Nucleus | Compound Moiety | Typical Chemical Shift Range (ppm, referenced to liquid NH₃) | Expected Information for this compound |

|---|---|---|---|

| ¹⁵N | Hydrazine (N₂H₄) | ~ -30 to 0 | Provides baseline for unprotonated species. |

| ¹⁵N | Diazanium ([N₂H₅]⁺) | ~ 20 to 50 | Two distinct signals expected, confirming the asymmetric protonated structure. Chemical shifts indicate the electronic effect of protonation. |

| ¹⁴N | Diazanium ([N₂H₅]⁺) | ~ 20 to 50 | Signals would be significantly broader due to quadrupolar relaxation, but could still confirm the presence of nitrogenous species. |

Note: The chemical shift values are illustrative and can vary based on solvent and experimental conditions.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for d-d Transitions and Charge Transfer Bands

UV-Vis spectroscopy is a fundamental technique for investigating the electronic structure of transition metal complexes. The tetrachloroplatinate(II) anion, [PtCl₄]²⁻, is a d⁸ square planar complex, and its spectrum is characterized by two main types of electronic transitions: d-d transitions and charge transfer (CT) bands.

The d-d transitions involve the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the metal center. For a square planar d⁸ complex, these transitions are Laporte-forbidden, meaning they have a low probability of occurring. Consequently, they appear as weak, broad absorption bands in the visible region of the spectrum. These bands are often spin-forbidden as well, further decreasing their intensity.

In contrast, charge transfer bands are Laporte-allowed and involve the movement of an electron between the metal and the ligands. Ligand-to-metal charge transfer (LMCT) bands are most common for [PtCl₄]²⁻, where an electron is excited from a chlorine-based orbital to a vacant d-orbital on the platinum center. These transitions are much more intense (higher molar absorptivity, ε) than d-d transitions and typically occur in the ultraviolet region.

Table 2: Electronic Absorption Data for the [PtCl₄]²⁻ Anion in Aqueous Solution

| Wavelength (λ_max) | Molar Absorptivity (ε) | Assignment | Type of Transition |

|---|---|---|---|

| ~470 nm | ~15 M⁻¹cm⁻¹ | ¹A₁g → ³A₂g | Spin-forbidden d-d |

| ~390 nm | 56 M⁻¹cm⁻¹ | ¹A₁g → ¹A₂g | Spin-allowed d-d |

| ~331 nm | 59 M⁻¹cm⁻¹ | ¹A₁g → ¹E₉ | Spin-allowed d-d |

| ~235 nm | ~6,000 M⁻¹cm⁻¹ | Cl(π) → Pt(5dₓ²-y²) | LMCT |

Data compiled from various spectroscopic studies of tetrachloroplatinate(II) salts. nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light. This phenomenon is only observed for chiral molecules—those that are non-superimposable on their mirror images.

The compound this compound, composed of the achiral diazanium cation ([N₂H₅]⁺) and the achiral square planar tetrachloroplatinate(II) anion ([PtCl₄]²⁻), is not chiral. Therefore, it will not exhibit an ECD signal. This technique is not applicable for the structural analysis of this specific compound but is a critical tool for studying chiral platinum complexes, where it can provide information about the absolute configuration and conformational features of the molecule.

Mass Spectrometry (MS) Techniques

Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC/MS) for Molecular Weight and Fragmentation Pattern Analysis

ESI-LC/MS is a powerful analytical technique used to determine the molecular weight and structural information of compounds. For an ionic salt like this compound, ESI-MS is ideal as it gently transfers ions from solution into the gas phase for detection.

The analysis would be conducted in both positive and negative ion modes.

Positive Ion Mode: The diazanium cation, [N₂H₅]⁺, would be detected. Its molecular formula is N₂H₅, giving a monoisotopic mass of 33.045 m/z.

Negative Ion Mode: The tetrachloroplatinate(II) anion, [PtCl₄]²⁻, would be observed. Platinum and chlorine both have multiple stable isotopes, which results in a characteristic and complex isotopic pattern in the mass spectrum. This pattern serves as a definitive fingerprint for the ion's composition. The most abundant isotopes are ¹⁹⁵Pt, ³⁵Cl, and ³⁷Cl. The dianion [PtCl₄]²⁻ would appear at an m/z corresponding to half its mass (~168.4 m/z for the most abundant isotopes). Adducts, such as [PtCl₃]⁻, formed by fragmentation, may also be observed.

The LC component allows for the separation of the cation and anion prior to mass analysis, ensuring a clean spectrum for each species.

Table 3: Predicted ESI-MS Data for this compound

| Ionization Mode | Detected Ion | Formula | Predicted m/z (for most abundant isotopes) | Key Information |

|---|---|---|---|---|

| Positive | Diazanium | [N₂H₅]⁺ | 33.045 | Confirms the mass and presence of the cation. |

| Negative | Tetrachloroplatinate(II) | [¹⁹⁵Pt³⁵Cl₄]²⁻ | 168.43 | Confirms the mass-to-charge ratio of the dianion. |

Note: The m/z values are calculated based on the most abundant isotopes. The full spectrum would show a complex pattern due to multiple isotopes of Pt and Cl.

X-ray Diffraction (XRD) and Crystallographic Studies

While the specific crystal structure of this compound is not widely reported, the structure of the [PtCl₄]²⁻ anion is well-established from studies of related salts, such as Potassium tetrachloroplatinate(II) (K₂[PtCl₄]). These studies confirm that the [PtCl₄]²⁻ anion adopts a nearly perfect square planar geometry, as predicted by crystal field theory for a d⁸ metal ion. The platinum atom resides at the center, with the four chlorine atoms at the corners of the square.

The diazanium cations would be located in the crystal lattice, balancing the charge of the anions. Their precise position and orientation would be determined by electrostatic interactions and hydrogen bonding with the chloride ligands of the anion.

Table 4: Representative Crystallographic Data for the [PtCl₄]²⁻ Anion (from K₂[PtCl₄])

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Tetragonal | The shape of the unit cell. |

| Space Group | P4/mmm | The symmetry operations that define the crystal structure. |

| Unit Cell Dimensions | a = b = 7.02 Å, c = 4.14 Å | The lengths of the unit cell axes. |

| Pt-Cl Bond Length | ~2.31 Å | The distance between the central platinum and a chlorine atom. |

| Cl-Pt-Cl Bond Angle | ~90° and 180° | The angles defining the square planar geometry. |

| Coordination Geometry | Square Planar | The arrangement of ligands around the central Pt(II) ion. |

Note: Data is for the analogous compound K₂[PtCl₄] and is representative of the geometry of the tetrachloroplatinate(II) anion.

Powder X-ray Diffraction for Phase Identification and Crystalline Structure

Powder X-ray Diffraction (PXRD) is a primary analytical technique used for the phase identification of crystalline materials. By analyzing the diffraction pattern produced when a powdered sample is exposed to X-rays, one can obtain a unique fingerprint of the material's crystal structure. This allows for the determination of its crystal system, space group, and unit cell dimensions.

For this compound, PXRD studies have established its crystalline nature and specific structural parameters. The compound crystallizes in a tetragonal system, which is characterized by a square base with a differing height (a=b≠c). researchgate.net The specific space group has been identified as P4/mmm. researchgate.netwikipedia.org This space group notation describes the symmetry elements present within the unit cell. The lattice parameters, which define the size of the unit cell, have been determined with high precision. researchgate.net

Table 1: Crystallographic Data from Powder X-ray Diffraction

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | P4/mmm |

| Lattice Parameter (a) | 7.1525 Å |

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Intermolecular Interactions

While PXRD provides information on the bulk crystalline phase, Single-Crystal X-ray Diffraction (SCXRD) offers a much higher resolution view of the atomic arrangement. carleton.edu This technique is the definitive method for determining the precise three-dimensional structure of a molecule, including exact bond lengths, bond angles, and the nature of intermolecular forces that hold the crystal lattice together. carleton.eduuwaterloo.ca

In the crystal structure of this compound, the compound exists as an ionic salt composed of diazanium (ammonium, NH₄⁺) cations and tetrachloroplatinate(II) ([PtCl₄]²⁻) anions. SCXRD studies reveal that the [PtCl₄]²⁻ anion possesses a square planar geometry, with the platinum(II) atom at the center coordinated to four chlorine atoms. researchgate.net The diazanium cation exhibits the expected tetrahedral geometry.

A crucial aspect of the crystal packing revealed by SCXRD is the extensive network of hydrogen bonds. These interactions occur between the hydrogen atoms of the ammonium (B1175870) cations and the chlorine atoms of the tetrachloroplatinate anions (N-H···Cl). researchgate.net These hydrogen bonds are critical in defining the orientation and stabilization of the ions within the crystal lattice. The specific distances determined from these studies provide quantitative insight into the strength and nature of these interactions. researchgate.net

Table 2: Selected Molecular Geometry and Intermolecular Distances from Single-Crystal X-ray Diffraction

| Description | Atom Pair | Distance / Angle |

|---|---|---|

| Platinum-Chlorine Bond Length | Pt-Cl | 2.32 Å |

| Chlorine-Platinum-Chlorine Angle | Cl-Pt-Cl | 90° (idealized) |

Variable-Temperature X-ray Crystallography for Structural Dynamics

Variable-Temperature X-ray Crystallography is an advanced technique that involves collecting diffraction data from a single crystal at multiple temperatures. This method provides critical information about the dynamic behavior of a crystal structure, including phase transitions, thermal expansion, and the vibrational motion of atoms. iucr.org

When applied to a crystalline solid, this technique can reveal how the unit cell dimensions and intermolecular interactions, such as hydrogen bonds, change in response to heating or cooling. A key output of such studies is the determination of Atomic Displacement Parameters (ADPs), often visualized as thermal ellipsoids. wikipedia.org These ellipsoids represent the volume within which an atom vibrates; their size and shape indicate the magnitude and directionality of thermal motion. wikipedia.org

While specific variable-temperature X-ray crystallography studies on this compound are not extensively detailed in the literature, the application of this technique would yield significant insights. It could precisely quantify the anisotropic thermal expansion of the crystal lattice and monitor changes in the N-H···Cl hydrogen bond lengths with temperature. Furthermore, such an analysis would reveal if the compound undergoes any temperature-induced phase transitions, which would be observable as abrupt changes in the crystal symmetry or unit cell parameters. The analysis of ADPs at different temperatures would provide a detailed picture of the vibrational dynamics of both the ammonium cations and the square planar tetrachloroplatinate anions within the lattice.

Theoretical and Computational Chemistry Investigations of Diazanium;tetrachloroplatinum

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating transition metal complexes due to its favorable balance of accuracy and computational cost. For platinum-containing compounds, DFT methods have proven successful in predicting structural and spectroscopic parameters.

Geometry optimization is a fundamental computational step to determine the lowest energy structure of a molecule. For an ionic compound like Diazanium;tetrachloroplatinum, this involves optimizing the structures of the diazanium ([N₂H₅]⁺) cation and the tetrachloroplatinate ([PtCl₄]²⁻) anion, as well as their arrangement in the crystal lattice.

The [PtCl₄]²⁻ anion is known to possess a square planar geometry. DFT calculations, particularly with hybrid functionals like PBE0 and a triple-ζ basis set such as def2-TZVP, combined with relativistic approximations like the Zeroth-Order Regular Approximation (ZORA), have been identified as highly effective for accurately reproducing the crystallographically determined geometries of platinum complexes. The optimization of the [PtCl₄]²⁻ anion would confirm the square planar arrangement with D₄h symmetry.

The diazanium cation ([N₂H₅]⁺) has a structure analogous to hydrazine (B178648), with the hydrogen atoms in a staggered conformation. Neutron diffraction studies of related hydrazinium (B103819) salts have determined the N-N bond distance to be approximately 1.440 Å. DFT optimization would provide precise bond lengths and angles for the cation within the electrostatic environment of the anion. The process involves iteratively calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found, indicated by near-zero forces.

| Ion | Parameter | Typical Value | Source/Method |

|---|---|---|---|

| [PtCl₄]²⁻ | Pt-Cl Bond Length | ~2.31 Å | DFT/PBE0 |

| Cl-Pt-Cl Angle | 90°, 180° | Experimental (D₄h symmetry) | |

| [N₂H₅]⁺ | N-N Bond Length | 1.440 Å | Neutron Diffraction |

| N-H Bond Length | ~1.02-1.04 Å | Neutron Diffraction | |

| H-N-H Angle | ~107-112° | Neutron Diffraction |

The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the compound's stability and reactivity.

DFT calculations are widely used to determine the energies and compositions of these orbitals. For this compound, the HOMO is expected to be localized primarily on the [PtCl₄]²⁻ anion, arising from the filled d-orbitals of the platinum(II) center and p-orbitals of the chloride ligands. The LUMO is likely associated with the antibonding orbitals of the complex anion or orbitals on the diazanium cation.

A large HOMO-LUMO gap generally signifies high kinetic stability, while a smaller gap suggests the molecule is more polarizable and reactive. Time-dependent DFT (TD-DFT) calculations can further be used to interpret UV-Vis absorption spectra by computing the energies of singlet excited states. The analysis indicates that the electronic structure and HOMO-LUMO energy gap in Pt(II) complexes can be systematically tuned.

The Density of States (DOS) provides a graphical representation of the number of available electronic states at each energy level. A DOS plot for this compound would show distinct bands of orbitals corresponding to the [PtCl₄]²⁻ anion and the [N₂H₅]⁺ cation, with the region around the Fermi level defined by the HOMO and LUMO, illustrating the band gap.

| Parameter | Description | Expected Localization |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | [PtCl₄]²⁻ (Pt d-orbitals, Cl p-orbitals) |

| LUMO | Lowest Unoccupied Molecular Orbital | [PtCl₄]²⁻ (Pt-Cl σ* antibonding) or [N₂H₅]⁺ |

| HOMO-LUMO Gap (Egap) | Energy difference between HOMO and LUMO | Determines electronic excitation energy and reactivity |

Natural Bond Orbital (NBO) analysis is a powerful computational technique that transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, corresponding to the familiar Lewis structure representation. This method provides a detailed description of the charge distribution by calculating the

Computational Mechanistic Studies of Platinum-Catalyzed Reactions

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of platinum-catalyzed reactions. Diazanium tetrachloroplatinum, by providing the [PtCl₄]²⁻ anion, serves as a common and crucial precursor for a variety of catalytically active platinum species. Computational studies allow researchers to map potential energy surfaces, characterize transient intermediates, and calculate the energetics of transition states, thereby providing profound insights into reaction pathways, selectivity, and catalyst behavior that are often inaccessible through experimental methods alone. pku.edu.cnwiley-vch.de

Detailed Research Findings

Computational investigations have shed light on several key reactions where species derived from the tetrachloroplatinate(II) anion act as catalysts. These studies reveal that the initial [PtCl₄]²⁻ complex is often a pre-catalyst that must be activated, typically by ligand exchange or reduction, to enter the catalytic cycle.

The Shilov System: Methane (B114726) C-H Activation

One of the most historically significant examples is the Shilov system, which uses Pt(II) complexes to catalyze the H/D exchange in methane and, in the presence of a Pt(IV) oxidant, the oxidation of methane to methanol. researchgate.net Computational studies have been pivotal in understanding this landmark of C-H activation.

Theoretical models have demonstrated that the catalytically active species is not the [PtCl₄]²⁻ ion itself, but an aquated derivative, most notably the cis-[PtCl₂(H₂O)₂] complex. researchgate.net DFT calculations have explored the complete catalytic cycle, including the initial substitution of chloride ligands by water molecules, the subsequent activation of methane, and the final product formation steps. These studies have analyzed the energetics of different potential pathways, such as associative versus dissociative mechanisms for methane uptake, to determine the most favorable route. researchgate.net

Table 1: Key Species in the Shilov System as Identified by Computational Analysis

| Species | Formula | Role in Catalytic Cycle | Computational Insight |

|---|---|---|---|

| Tetrachloroplatinate(II) | [PtCl₄]²⁻ | Catalyst Precursor | Computationally shown to be less active than its aquated forms. researchgate.net |

| Trichloroaquaplatinate(II) | [PtCl₃(H₂O)]⁻ | Active Species | Identified as an active component in the catalytic system. researchgate.net |

| Dichlorodiaquaplatinate(II) | [PtCl₂(H₂O)₂] | Most Active Catalyst | Determined by DFT to be the most active species for H/D exchange. researchgate.net |

| Platinum Hydride Intermediate | [Pt(CH₃)(H)Cl₂(H₂O)]⁻ | Transient Intermediate | First-principles molecular dynamics suggest this is a transient species with strong acidic character. researchgate.net |

PtCl₂-Catalyzed Indene (B144670) Synthesis via C-H Activation

More recent research has focused on PtCl₂-catalyzed intramolecular cyclizations, for which Diazanium tetrachloroplatinum is a convenient source. A notable example is the synthesis of indenes from o-isopropyl-substituted aryl alkynes. DFT calculations have been instrumental in explaining the observed product distributions and regioselectivity, which depend on the substituent on the alkyne. pku.edu.cn

These computational studies revealed two major competing pathways. The calculations of activation free energies (ΔG‡) for the key steps allowed researchers to predict and rationalize why different substrates favor one pathway over the other. pku.edu.cn

Pathway A: Involves a mdpi.com-substituent migration, followed by a researchgate.net-hydride shift and a 4π-electrocyclization. This pathway leads to the substituent (R) migrating to the C3 position of the indene product. pku.edu.cn

Pathway C: Proceeds through an irreversible researchgate.net-hydride shift/cyclization followed by a mdpi.com-hydride shift. This pathway results in the substituent (R) remaining at the C2 position. pku.edu.cn

DFT calculations correctly predicted that for substrates where the migrating group (R) is H or Br, the lower activation barrier of Pathway A makes it the favored route. Conversely, when R is a bulky aryl group, the barrier for migration is higher, and both pathways can become competitive. pku.edu.cn

Table 2: Computed Activation Free Energies (ΔG‡) for Competing Pathways in Indene Synthesis

| Substrate Substituent (R) | Pathway | Key Step | Calculated ΔG‡ (kcal/mol) | Favored Product |

|---|---|---|---|---|

| H | Pathway A | researchgate.net-H Shift | 5.2 | R at C3 (from Pathway A) |

| Pathway C | researchgate.net-H Shift/Cyclization | 25.1 | ||

| Aryl (Ar) | Pathway A | mdpi.com-Ar Shift | ~23-25 | Mixture of Products |

| Pathway C | researchgate.net-H Shift/Cyclization | ~25-26 |

Data sourced from DFT calculations on PtCl₂-catalyzed cyclization reactions. pku.edu.cn

Fundamental Steps: Ligand Substitution Mechanisms

The catalytic activity of platinum complexes fundamentally relies on the ability of ligands to associate and dissociate from the metal center. DFT has been applied to study the elementary steps of Sₙ2 substitution at square-planar Pt(II) complexes, which are the building blocks of many catalytic cycles. researchgate.net

These computational analyses provide a detailed picture of the reaction coordinate. Studies have shown that for many substitutions, the activation barrier is determined more by the energy required to break the bond with the leaving ligand than by the formation of the bond with the entering ligand. This suggests the reaction is driven primarily by the dissociation of the leaving group. Furthermore, calculations have highlighted the dynamic role of the ligand trans to the leaving group, which adjusts its position to electronically stabilize the five-coordinate transition state. researchgate.net

Reaction Mechanisms and Chemical Transformations Involving Diazanium;tetrachloroplatinum

Oxidation and Reduction Processes

The platinum(II) center in diazanium;tetrachloroplatinum is readily susceptible to both oxidation and reduction, allowing for access to different platinum oxidation states and materials.

This compound can be oxidized from the Pt(II) state to the more stable Pt(IV) state. This transformation is a key step in the synthesis of various platinum(IV) compounds. The oxidation process typically involves the addition of two new ligands to the axial positions of the platinum complex, resulting in an octahedral geometry. Common oxidizing agents like chlorine gas can be used to achieve this transformation. For instance, the oxidation of the tetrachloroplatinate(II) anion leads to the formation of the hexachloroplatinate(IV) anion, [PtCl₆]²⁻. The Pt(IV) state in compounds like ammonium (B1175870) hexachloroplatinate(IV) is generally less kinetically inert and more oxidizing than the Pt(II) state in the parent compound.

The oxidative addition of molecules like methyl iodide (MeI) or halogens (I₂) to related dimethylplatinum(II) complexes demonstrates how Pt(II) can be converted to organoplatinum(IV) complexes. researchgate.net This highlights a general reactivity pattern where the Pt(II) center acts as an electron-rich species that can react with electrophiles to form a more saturated, higher oxidation state complex. researchgate.net

Table 1: Examples of Oxidation Reactions

| Starting Complex Type | Oxidizing Agent | Product Complex Type | Pt Oxidation State |

|---|---|---|---|

| [PtCl₄]²⁻ | Chlorine (Cl₂) | [PtCl₆]²⁻ | +4 |

| [PtMe₂(LL)] | Iodine (I₂) | [PtI₂Me₂(LL)] | +4 |

| [PtMe₂(LL)] | Methyl Iodide (MeI) | [PtIMe₃(LL)] | +4 |

| [PtMe₂(LL)] | Benzyl Bromide (PhCH₂Br) | [PtBrMe₂(CH₂Ph)(LL)] | +4 |

Note: (LL) represents a generic bidentate ligand. Data derived from studies on analogous Pt(II) complexes. researchgate.net

Reductive elimination is the reverse of oxidative addition and is a fundamental step in many catalytic cycles. libretexts.org It involves the formation of a new bond between two ligands cis- to each other on the metal center, with a concurrent reduction of the metal's oxidation state by two. libretexts.org While direct studies on reductive elimination from this compound itself are not common, the principles can be understood from related platinum complexes. For a reaction to occur, the two groups to be eliminated must be in close proximity, typically in a cis-conformation. libretexts.org

In octahedral d⁶ complexes, such as those formed from the oxidation of Pt(II) species, reductive elimination can be slow but is often facilitated by the initial loss of a ligand to form a five-coordinate intermediate. umb.edu This intermediate is more reactive and brings the eliminating groups closer together. libretexts.orgumb.edu For square-planar Pt(II) complexes, reductive elimination is less common than for Pt(IV) but is a key product-forming step in many catalytic cycles involving palladium, a sister element to platinum. u-tokyo.ac.jpnih.gov The rate of reductive elimination is influenced by the electronic properties of the ligands and the metal center; electron-withdrawing groups on the ligands and a more electron-poor metal center can favor elimination. u-tokyo.ac.jp

This compound serves as a common precursor for the synthesis of elemental platinum (Pt(0)) and other lower oxidation state compounds. This reduction can be achieved using various chemical reducing agents. For example, hydrazine (B178648) and its salts, such as hydrazine dihydrochloride (B599025), are effective in reducing Pt(II) to Pt(0). ic.ac.ukchemicalbook.com This method is often employed in the synthesis of platinum-based catalysts, where the resulting platinum nanoparticles are deposited onto a support material. dergipark.org.tr Other reducing agents like sodium borohydride (B1222165) or hydrogen gas are also used.

The reduction process is central to the preparation of platinum nanoparticles. Microbial methods have also been explored, where anaerobic granular sludge has been shown to reduce Pt(IV) ions to elemental Pt(0) nanoparticles, suggesting similar pathways could be applicable for Pt(II) reduction. nih.gov The reduction changes the color of the solution or sludge, often to black, which is characteristic of the formation of finely divided elemental platinum. nih.gov

Table 2: Reducing Agents for [PtCl₄]²⁻

| Reducing Agent | Product | Application/Context | Reference |

|---|---|---|---|

| Hydrazine Dihydrochloride | Elemental Platinum (Pt(0)) | Synthesis of cisplatin (B142131) and platinum catalysts | ic.ac.ukchemicalbook.com |

| Hydrazine | Platinum Nanoparticles | Nanomaterial synthesis | dergipark.org.tr |

| Hydrogen Gas (H₂) | Elemental Platinum (Pt(0)) | General reduction, catalyst preparation | |

| Sodium Borohydride | Elemental Platinum (Pt(0)) | General reduction |

Catalytic Reaction Mechanisms

This compound is rarely used as a catalyst directly. Instead, it is a vital precursor for generating active catalytic species, typically finely dispersed platinum nanoparticles on a support or homogeneous platinum complexes. wikipedia.org

Hydrodeoxygenation (HDO) is a critical process for upgrading biomass-derived bio-oils by removing oxygen, thereby increasing their energy density and stability. mdpi.comcore.ac.uk this compound is used as a precursor to prepare supported platinum catalysts for HDO. ucl.ac.uk The typical preparation involves impregnating a support material, such as Al-SBA-15 (a type of mesoporous silica), with an aqueous solution of this compound, followed by reduction to form platinum nanoparticles. ucl.ac.uk

In the HDO of model compounds like anisole, these Pt-based catalysts demonstrate a synergistic effect between the metallic Pt sites and acidic sites on the support. ucl.ac.uk The platinum nanoparticles are responsible for hydrogenation reactions, while the acidic sites of the support facilitate dehydration and hydrogenolysis steps. mdpi.com This bifunctional mechanism allows for the efficient removal of oxygen under milder conditions than those required for non-acidic supports. ucl.ac.uk The catalytic cycle involves the adsorption of the oxygenated compound onto the catalyst surface, followed by a series of hydrogenation and C-O bond cleavage steps.

Table 3: Hydrodeoxygenation (HDO) Research Findings

| Catalyst Precursor | Support Material | Model Compound | Key Finding | Reference |

|---|---|---|---|---|

| This compound | Al-SBA-15 | Anisole | Synergy between Pt metal sites and support acid sites enhances HDO activity. | ucl.ac.uk |

Platinum complexes derived from precursors like this compound are employed in various organic transformations, including C-H activation and annulation reactions.

C-H Activation: Transition-metal-catalyzed C-H bond activation is a powerful tool for streamlining organic synthesis by directly functionalizing abundant C-H bonds. nih.gov While palladium is more commonly associated with this chemistry, platinum catalysts are also effective. Platinum complexes can facilitate the cleavage of a C-H bond to form a metal-carbon bond, which can then undergo further reactions. researchgate.netbeilstein-journals.org For example, dual catalytic systems that combine a metal catalyst with a photocatalyst have been developed for C-H arylation using diazonium salts, proceeding through a Pd(II)/Pd(III)/Pd(IV) cycle. researchgate.net Similar principles can apply to platinum catalysis, where the platinum complex, generated from a precursor like this compound, would mediate the key bond-forming step.

Annulation Reactions: Annulation refers to the formation of a new ring onto a molecule. scripps.edu Platinum catalysts have been shown to enable annulation reactions, such as the [5+2] and [4+2] annulations of isoxazoles with alkynes to form functionalized 1,3-oxazepines and 2,5-dihydropyridines. americanelements.com In these reactions, the platinum catalyst activates the substrates and orchestrates the bond-forming events that lead to the cyclic product. core.ac.uk Similarly, annulation reactions involving aryl diazonium salts, nitriles, and alkynes have been developed to synthesize quinolines, showcasing the utility of diazonium salts in ring-forming cascade reactions. organic-chemistry.org While these examples may not directly use this compound, they illustrate the types of catalytic cycles where platinum complexes, derived from such precursors, play a crucial role. nih.gov

Table 4: Compound Names Mentioned

| Compound Name | CAS Number |

|---|---|

| This compound | 13820-41-2 |

| Ammonium tetrachloroplatinate(II) | 13820-41-2 |

| Ammonium hexachloroplatinate(IV) | 13569-59-8 |

| Platinum | 7440-06-4 |

| Hydrazine dihydrochloride | 5341-61-7 |

| Sodium borohydride | 16940-66-2 |

| Hydrogen | 1333-74-0 |

| Anisole | 100-66-3 |

| Chlorine | 7782-50-5 |

| Methyl iodide | 74-88-4 |

| Benzyl bromide | 100-39-0 |

| Quinolines | N/A |

| Isoxazoles | 288-19-7 |

| 1,3-Oxazepines | N/A |

| 2,5-Dihydropyridines | N/A |

| trans-Chalcone | 614-47-1 |

| 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | 119-47-1 |

| Hexane, 2,3,4-trimethyl- | 921-47-1 |

Mechanistic Insights into Platinum(II) Catalysis

This compound, with the chemical formula (NH₄)₂[PtCl₄], serves as a valuable model compound and precursor for investigating the mechanisms of platinum(II) catalysis. chemimpex.com The reactivity of its constituent anion, tetrachloroplatinate(II) ([PtCl₄]²⁻), provides fundamental insights into key steps of catalytic cycles, such as ligand substitution, oxidation-reduction, and C-H bond activation.

Mechanistic studies on the [PtCl₄]²⁻ ion have been crucial for understanding homogeneous catalysis. For instance, the ion is known to catalyze deuterium (B1214612) exchange between heavy water and various aromatic compounds. rsc.org The kinetics of this exchange, which show an inverse first-order dependence on the chloride ion concentration, are consistent with a mechanism involving a dissociative π-complex. rsc.org